![molecular formula C20H21ClN2O3S2 B7713244 5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CB-839, and it is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. The purpose of
Mécanisme D'action
CB-839 inhibits glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is further metabolized to produce energy and other essential metabolites for cell growth and proliferation. Inhibition of glutaminase by CB-839 leads to the depletion of glutamate and other essential metabolites, thereby inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of glutaminase by CB-839 leads to the depletion of essential metabolites, such as ATP, NADPH, and amino acids, which are required for cancer cell growth and proliferation. This leads to cell death and inhibition of tumor growth. CB-839 has also been shown to have immunomodulatory effects by altering the metabolic profile of cancer cells, leading to increased T cell infiltration and activation.
Avantages Et Limitations Des Expériences En Laboratoire
CB-839 has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has been extensively studied for its potential applications in cancer treatment. CB-839 is also highly selective for glutaminase and does not inhibit other enzymes involved in glutamine metabolism. However, CB-839 also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. CB-839 is also a highly potent compound, and its use requires careful handling and storage to ensure safety.
Orientations Futures
For research include the optimization of CB-839 synthesis methods to improve yield and purity of the final product. Further preclinical and clinical studies are also needed to establish the long-term safety and efficacy of CB-839 as a potential cancer treatment. Additionally, the potential applications of CB-839 in other areas of medicine, such as immunology and neurology, should also be explored.
Méthodes De Synthèse
CB-839 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-2-nitroaniline with isobutyl bromide to form 5-(4-chlorophenyl)-N-isobutylaniline. The second step involves the reaction of the intermediate product with benzo[b]thiophene-2-carbonyl chloride to form the final product, CB-839. The synthesis method of CB-839 has been extensively studied and optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
CB-839 has been extensively studied for its potential applications in the field of cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by providing essential nutrients for cell growth and proliferation. CB-839 inhibits glutaminase, thereby depriving cancer cells of essential nutrients and leading to cell death. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including pancreatic cancer, lung cancer, and renal cell carcinoma.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13(2)12-22-20(24)19-11-14-10-16(6-9-18(14)27-19)23(3)28(25,26)17-7-4-15(21)5-8-17/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBTGSKVXWOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(S1)C=CC(=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl4-chlorobenzenesulfonamido)-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

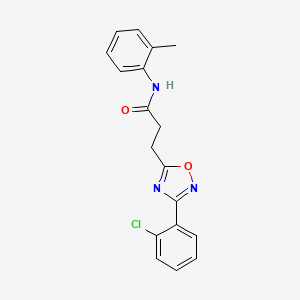
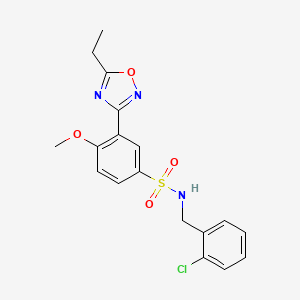
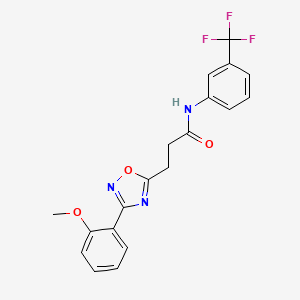




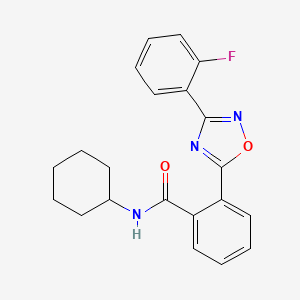
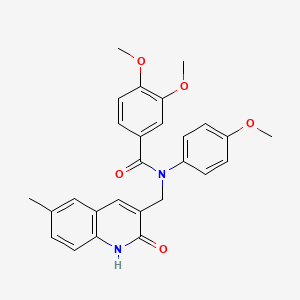

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)